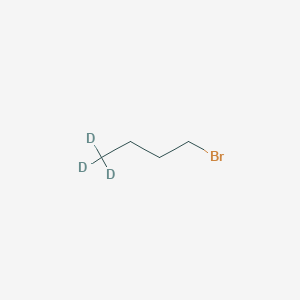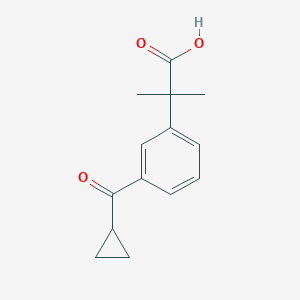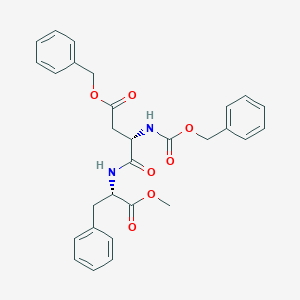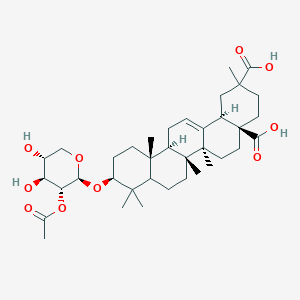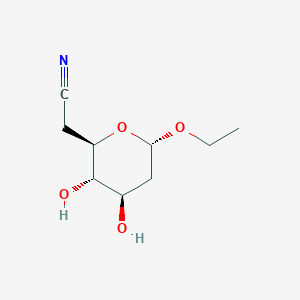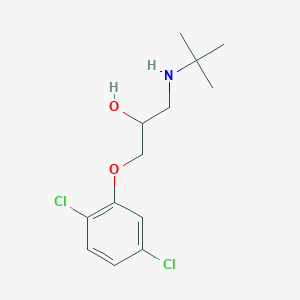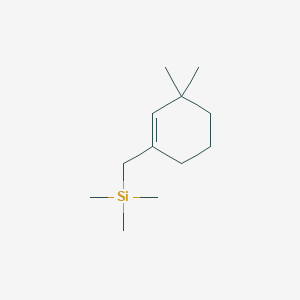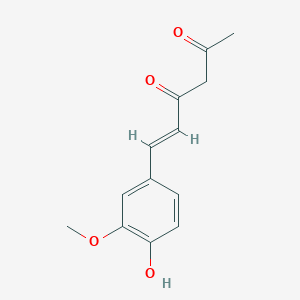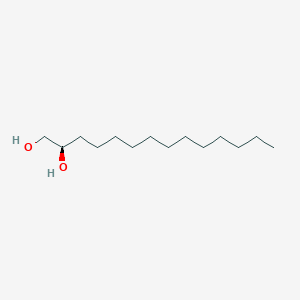
(R)-1,2-Tetradecanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1,2-Tetradecanediol: is an organic compound with the molecular formula C14H30O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone The compound is chiral, with the (2R) configuration indicating the specific spatial arrangement of the hydroxyl group on the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1,2-Tetradecanediol typically involves the reduction of tetradecane-1,2-dione. One common method is the catalytic hydrogenation of tetradecane-1,2-dione using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding tetradecane-1,2-dione and hydrogen gas into a reactor containing the metal catalyst.
Chemical Reactions Analysis
Types of Reactions: (R)-1,2-Tetradecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form tetradecane-1,2-dione using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of tetradecane, especially under strong reducing conditions with reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tetradecane-1,2-dichloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: Tetradecane-1,2-dione.
Reduction: Tetradecane.
Substitution: Tetradecane-1,2-dichloride or tetradecane-1,2-dibromide.
Scientific Research Applications
Chemistry: (R)-1,2-Tetradecanediol is used as a chiral building block in organic synthesis
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals with antimicrobial or anti-inflammatory properties.
Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the production of lubricants and plasticizers.
Mechanism of Action
The mechanism of action of (R)-1,2-Tetradecanediol involves its interaction with biological membranes and enzymes. The hydroxyl groups can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
(2S)-Tetradecane-1,2-diol: The enantiomer of (R)-1,2-Tetradecanediol with the opposite spatial arrangement of the hydroxyl group.
Hexadecane-1,2-diol: A similar diol with a longer carbon chain.
Dodecane-1,2-diol: A similar diol with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific chiral configuration and the length of its carbon chain, which confer distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
153062-86-3 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
(2R)-tetradecane-1,2-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3/t14-/m1/s1 |
InChI Key |
DWANEFRJKWXRSG-CQSZACIVSA-N |
SMILES |
CCCCCCCCCCCCC(CO)O |
Isomeric SMILES |
CCCCCCCCCCCC[C@H](CO)O |
Canonical SMILES |
CCCCCCCCCCCCC(CO)O |
Synonyms |
(R)-1,2-TETRADECANEDIOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


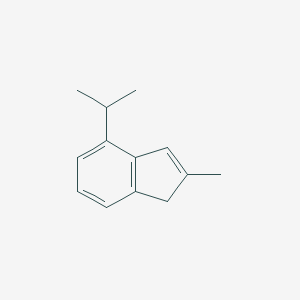
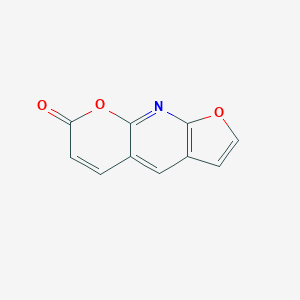
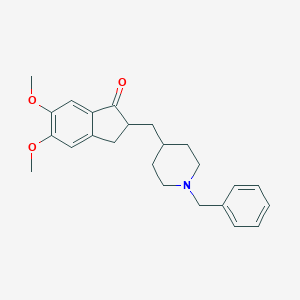
![2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]](/img/structure/B133220.png)
